4-Fluoro-2-methoxy-5-nitroaniline physical and chemical properties
4-Fluoro-2-methoxy-5-nitroaniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxy-5-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to targeted cancer therapies such as Osimertinib and Mereletinib.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoro-2-methoxy-5-nitroaniline, detailed experimental protocols for its synthesis, and its role in the synthesis of advanced pharmaceutical compounds.
Core Physical and Chemical Properties
4-Fluoro-2-methoxy-5-nitroaniline is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[3] It is sparingly soluble in water but shows good solubility in organic solvents.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O₃ | [4] |
| Molecular Weight | 186.14 g/mol | [4] |
| Melting Point | 128.0 to 132.0 °C | [3] |
| Boiling Point | 354.8±37.0 °C (Predicted) | [5] |
| Appearance | Light yellow to Brown powder to crystal | [3] |
| CAS Number | 1075705-01-9 | [1][4] |
| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [4] |
Spectral Data
¹H NMR (CDCl₃): δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H)
Chemical Reactivity and Synthesis
4-Fluoro-2-methoxy-5-nitroaniline exhibits typical aromatic amine reactivity. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene (B151609) ring influences its reactivity in various chemical transformations, including substitution and reduction reactions.[2]
Experimental Protocols for Synthesis
Several methods for the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline have been reported. Below are detailed protocols for two common synthetic routes.
Method 1: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide followed by deprotection
This is a multi-step synthesis that involves the protection of the amine group, followed by nitration and subsequent deprotection.
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Step A: Acetylation of 4-fluoro-2-methoxyaniline (B49241). In a dry round bottom flask, 4-fluoro-2-methoxyaniline (380 g) is added to acetic acid (950 ml). The mixture is stirred at 25-30°C for 10-15 minutes. Acetic anhydride (B1165640) (439 g) is then slowly added over 1-2 hours, maintaining the temperature at 25-35°C. The reaction mixture is heated to 90°C and stirred for 3-5 hours. After cooling, the mixture is poured into water (1000 ml) and stirred for 1-2 hours. The resulting solid is filtered and washed with water to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[6]
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Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. In a dry round bottom flask, N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) is added to sulfuric acid (1025 ml) and the mixture is cooled to 0°C. Fuming nitric acid is added dropwise over 4-6 hours, maintaining the temperature between 0-5°C. The reaction is stirred at 0°C for 1-2 hours. The reaction mixture is then slowly poured into chilled water (3500 ml) and stirred for 1-2 hours. The precipitated solid is filtered, washed with water, and dried to give N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[6]
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Step C: Deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline. N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) is suspended in methanol (B129727) (400 ml) in a clean, dry round bottom flask. Hydrochloric acid is added at 25-35°C, and the mixture is heated to reflux for 3-5 hours. The solvent is distilled off under vacuum, and the residue is cooled. Water is added, and the pH is adjusted to 9.0 with NaOH solution. The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from petroleum ether to afford 4-fluoro-2-methoxy-5-nitroaniline.[6]
Method 2: Direct Nitration of 4-fluoro-2-methoxyaniline
A more direct approach involves the nitration of 4-fluoro-2-methoxyaniline.
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Procedure: 4-FLUORO-2-METHOXYANILINE (551 mg, 3.90 mmol) is dissolved in dichloromethane (B109758) (39.0 mL). The solution is cooled in an ice bath, and concentrated sulfuric acid (1.85 mL) is added dropwise with stirring. Subsequently, concentrated nitric acid (267 μL, 5.85 mmol) is added dropwise. The reaction is stirred for 3 hours under ice-cooling. A saturated aqueous solution of sodium bicarbonate is then added until the pH reaches 8. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over sodium sulfate. The solvent is removed under reduced pressure to yield 4-fluoro-2-methoxy-5-nitroaniline (675 mg, 93% yield).[5][7]
Role in Pharmaceutical Synthesis
4-Fluoro-2-methoxy-5-nitroaniline is a critical starting material for the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[6]
The synthetic pathway to Osimertinib involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with a substituted pyrimidine. A key step is the formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine.
Experimental Protocol for a Key Synthetic Step
Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine
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Procedure: In a 2L three-necked flask, 2-pentanol (B3026449) (1000 mL), 3-(2-chloropyrimidin-4-yl)-1-methylindole (50 g), 4-fluoro-2-methoxy-5-nitroaniline (42 g), and p-toluenesulfonic acid (3.54 g) are combined at room temperature. The reaction mixture is heated to 80°C and stirred for 6 hours. After the reaction is complete, the mixture is cooled to 25-28°C, and the solid product is collected by filtration. The filter cake is washed with preheated 2-pentanol (50°C). The resulting solid is dried in a vacuum oven to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as a yellow solid (80.1 g, 99.0% yield).[8]
Visualizations
Synthesis Workflow of 4-Fluoro-2-methoxy-5-nitroaniline (Method 1)
Caption: Workflow for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline via protection, nitration, and deprotection.
Reaction Pathway to Osimertinib Intermediate
Caption: Key reaction step in the synthesis of an Osimertinib intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Fluoro-2-methoxy-5-nitroaniline 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sfdchem.com [sfdchem.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 8. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
